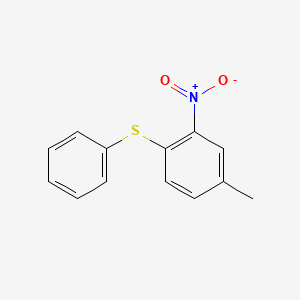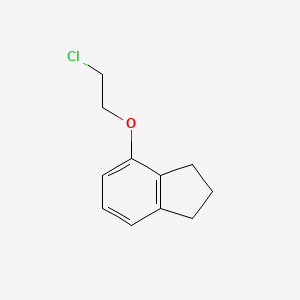-acetonitrile](/img/structure/B8280363.png)
[(2-Benzimidazolyl)thio](pyridin-2-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzimidazolyl)thioacetonitrile is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse biological activities, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzimidazolyl)thioacetonitrile typically involves the reaction of 2-mercaptobenzimidazole with 2-bromopyridine in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for (2-Benzimidazolyl)thioacetonitrile are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Benzimidazolyl)thioacetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Applications De Recherche Scientifique
(2-Benzimidazolyl)thioacetonitrile has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for urease.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.
Industry: Studied for its use as a corrosion inhibitor for metals.
Mécanisme D'action
The mechanism of action of (2-Benzimidazolyl)thioacetonitrile depends on its specific application. For example, as a urease inhibitor, the compound likely interacts with the active site of the enzyme, blocking its activity. The nitrogen atoms in the benzimidazole and pyridine rings may play a crucial role in binding to the enzyme’s active site . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
(2-Benzimidazolyl)thioacetonitrile can be compared with other benzimidazole and pyridine derivatives:
2-(2′-Pyridyl)benzimidazole: Similar structure but lacks the thioether group.
2-(4-Pyridyl)benzimidazole: Similar structure but with the pyridine ring in a different position.
Benzimidazole: Lacks the pyridine ring and thioether group, but shares the benzimidazole core.
The uniqueness of (2-Benzimidazolyl)thioacetonitrile lies in the combination of the benzimidazole and pyridine moieties with a thioether linkage, which can result in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H10N4S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-2-pyridin-2-ylacetonitrile |
InChI |
InChI=1S/C14H10N4S/c15-9-13(12-7-3-4-8-16-12)19-14-17-10-5-1-2-6-11(10)18-14/h1-8,13H,(H,17,18) |
Clé InChI |
QOHHJCUJNSTUQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)SC(C#N)C3=CC=CC=N3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)






